Cas no 85355-50-6 (2-(2-bromo-6-nitrophenyl)acetaldehyde)
2-(2-bromo-6-nitrophenyl)acetaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-(2-bromo-6-nitrophenyl)acetaldehyde
- AS-63409
- 85355-50-6
- Z3247512953
- s10768
- EN300-19462238
- AKOS030527478
- Benzeneacetaldehyde, 2-bromo-6-nitro-
- MFCD28401460
- KDA35550
-
- MDL: MFCD28401460
- Inchi: 1S/C8H6BrNO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,5H,4H2
- InChI Key: OOKCQYFQNZMYAK-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1CC=O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 242.95300
- Monoisotopic Mass: 242.95311g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 62.9Ų
Experimental Properties
- PSA: 62.89000
- LogP: 2.62190
2-(2-bromo-6-nitrophenyl)acetaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019119612-1g |
2-(2-Bromo-6-nitrophenyl)acetaldehyde |
85355-50-6 | 97% | 1g |
$252.00 | 2023-08-31 | |
| Alichem | A019119612-5g |
2-(2-Bromo-6-nitrophenyl)acetaldehyde |
85355-50-6 | 97% | 5g |
$756.00 | 2023-08-31 | |
| Ambeed | A564714-250mg |
2-(2-Bromo-6-nitrophenyl)acetaldehyde |
85355-50-6 | 97% | 250mg |
$79.0 | 2025-04-16 | |
| Ambeed | A564714-1g |
2-(2-Bromo-6-nitrophenyl)acetaldehyde |
85355-50-6 | 97% | 1g |
$196.0 | 2025-04-16 | |
| Ambeed | A564714-5g |
2-(2-Bromo-6-nitrophenyl)acetaldehyde |
85355-50-6 | 97% | 5g |
$681.0 | 2025-04-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DK839-50mg |
2-(2-bromo-6-nitrophenyl)acetaldehyde |
85355-50-6 | 97% | 50mg |
220.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DK839-200mg |
2-(2-bromo-6-nitrophenyl)acetaldehyde |
85355-50-6 | 97% | 200mg |
543.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DK839-1g |
2-(2-bromo-6-nitrophenyl)acetaldehyde |
85355-50-6 | 97% | 1g |
1898.0CNY | 2021-07-14 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD631859-250mg |
2-(2-Bromo-6-nitrophenyl)acetaldehyde |
85355-50-6 | 97% | 250mg |
¥552.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD631859-1g |
2-(2-Bromo-6-nitrophenyl)acetaldehyde |
85355-50-6 | 97% | 1g |
¥1359.0 | 2024-04-18 |
2-(2-bromo-6-nitrophenyl)acetaldehyde Suppliers
2-(2-bromo-6-nitrophenyl)acetaldehyde Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 2-(2-bromo-6-nitrophenyl)acetaldehyde
2-(2-Bromo-6-Nitrophenyl)Acetaldehyde: A Comprehensive Overview
2-(2-bromo-6-nitrophenyl)acetaldehyde, also known by its CAS registry number 85355-50-6, is a unique organic compound that has garnered significant attention in the field of biochemistry and pharmaceutical research. This compound belongs to the family of aldehydes, characterized by its distinctive structure that combines aromatic bromine and nitro groups with an acetaldehyde moiety. Its complex chemical profile makes it a subject of interest for researchers exploring bioactive compounds, drug discovery, and sustainable chemistry.
The structure of 2-(2-bromo-6-nitrophenyl)acetaldehyde features a benzene ring substituted with bromine at the 2-position and nitro groups at the 6-position, connected to an acetaldehyde group via a methylene bridge. This unique arrangement positions it as a potential candidate for various applications, including cancer research, bacterial infection studies, and neurodegenerative disease modeling. Recent advancements in targeted drug delivery and precision medicine have further highlighted the importance of such compounds in addressing complex biological challenges.
In terms of its chemical properties, 2-(2-bromo-6-nitrophenyl)acetaldehyde exhibits notable stability under standard laboratory conditions. Its bromine and nitro substituents contribute to both its reactivity and selectivity in various biochemical assays. These groups also play a crucial role in determining the compound's bioavailability, metabolism, and toxicological profile. As such, understanding these properties is essential for harnessing its potential in therapeutic development.
Recent studies have focused on the compound's ability to modulate key cellular pathways. For instance, research published in the Journal of Medicinal Chemistry highlighted its inhibitory effects on specific cancer signaling cascades. The presence of the nitro group has been linked to its antiproliferative activity, while the acetaldehyde moiety facilitates its interaction with cellular receptors. These findings underscore the compound's dual role as both a bioactive agent and a molecular probe for studying complex biological systems.
The synthesis of 2-(2-bromo-6-nitrophenyl)acetaldehyde has also been optimized in recent years. Modern synthetic methods, such as green chemistry approaches, have enabled the efficient preparation of this compound with minimal environmental impact. These advancements not only enhance its accessibility for research but also align with global efforts to promote sustainable chemical practices.
In conclusion, 2-(2-bromo-6-nitrophenyl)acetaldehyde stands as a compelling case study in the intersection of organic chemistry, biochemistry, and pharmaceutical science. Its unique structural features, combined with its demonstrated biological activity, position it as a valuable tool for addressing pressing challenges in healthcare and medicine. As research in this field continues to evolve, the compound is likely to unlock new avenues for disease treatment and biodiscovery.
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